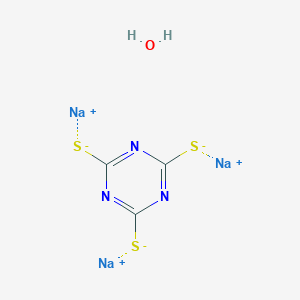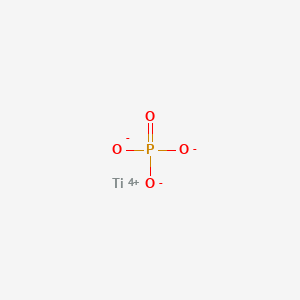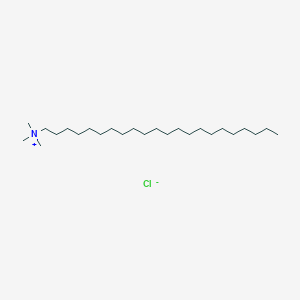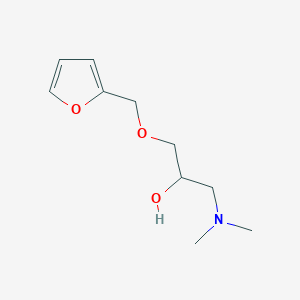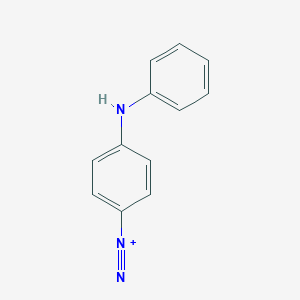![molecular formula C14H14N4O3 B090919 N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide CAS No. 17353-82-1](/img/structure/B90919.png)
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, commonly known as HCBIM, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation.
Mécanisme D'action
HCBIM exerts its biological effects by inhibiting N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, which plays a crucial role in gene expression regulation. N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide inhibitors, such as HCBIM, alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. HCBIM has been shown to selectively inhibit N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response.
Effets Biochimiques Et Physiologiques
HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HCBIM is its potent inhibitory activity against N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6. HCBIM has also been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development. However, one of the limitations of HCBIM is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosage and treatment duration for HCBIM in various research applications.
Orientations Futures
There are many future directions for the research and development of HCBIM. One potential application is in the treatment of cancer, where HCBIM may be used in combination with other chemotherapeutic agents to enhance their efficacy. HCBIM may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may help to reduce oxidative stress and inflammation in the brain. Additionally, HCBIM may be used to improve cardiovascular function in patients with hypertension and other cardiovascular diseases. Further studies are needed to explore the full potential of HCBIM in various research applications.
Conclusion
In conclusion, HCBIM is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which plays a crucial role in gene expression regulation. HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has many future directions for research and development, including its potential use in cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
Méthodes De Synthèse
HCBIM is synthesized through a multistep process that involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding sodium salt, followed by reaction with 4-aminophenol to form the intermediate. The intermediate is then reacted with N,N'-carbonyldiimidazole to form the final product, HCBIM. The synthesis of HCBIM is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
HCBIM has been extensively studied for its potential use in various research applications, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. HCBIM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. HCBIM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, HCBIM has been shown to improve cardiovascular function by reducing blood pressure and improving endothelial function.
Propriétés
IUPAC Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

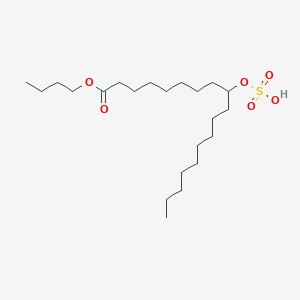
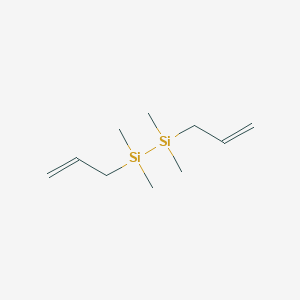
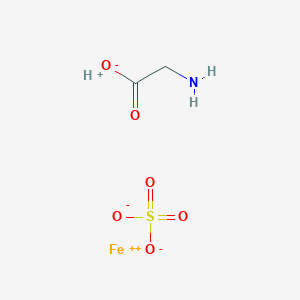
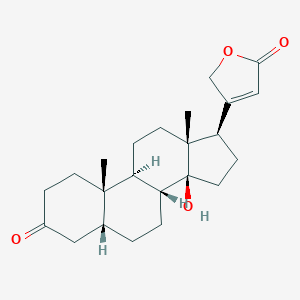
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
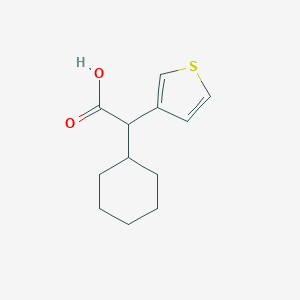
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
